molecular formula C₃₅H₄₂FNO₈ B1662750 Triamcinolone benetonide CAS No. 31002-79-6

Triamcinolone benetonide

Cat. No. B1662750
CAS RN: 31002-79-6
M. Wt: 623.7 g/mol
InChI Key: GUYPYYARYIIWJZ-CYEPYHPTSA-N
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Description

Triamcinolone Benetonide, also known as triamcinolone acetonide 21- (benzoyl-β-aminoisobutyrate) or TBI, is a synthetic glucocorticoid corticosteroid .


Synthesis Analysis

The formulation design and development of Triamcinolone Benetonide involves the use of different inactive components like polysorbate, PEG-12 glyceryl dimyristate, ethyl alcohol, citric acid, sodium citrate, BKC, and water for injection at different stages in different proportions during the manufacturing procedure .


Molecular Structure Analysis

The molecular formula of Triamcinolone Benetonide is C35H42FNO8 and it has a molecular weight of 623.72 .


Chemical Reactions Analysis

The formulation design and development of Triamcinolone Benetonide involves the use of Gradient HPLC, C18 column, 5 µm, 100 A, 3.9 mm×300 mm, detector UV/Vis @ 254 nm, column oven, auto-sampler, degasser .


Physical And Chemical Properties Analysis

Triamcinolone Benetonide has a density of 1.3±0.1 g/cm3, boiling point of 782.0±60.0 °C at 760 mmHg, vapour pressure of 0.0±2.8 mmHg at 25°C, enthalpy of vaporization of 119.3±3.0 kJ/mol, flash point of 426.7±32.9 °C, index of refraction of 1.597, molar refractivity of 161.3±0.4 cm3, and a molar volume of 473.7±5.0 cm3 .

Safety And Hazards

Triamcinolone Benetonide is suspected of causing cancer. It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Future Directions

Research is being carried out to develop new drug product formulations of Triamcinolone Benetonide due to its non-availability in certain dosage forms in the national and international market . There are also efforts being made towards creating synthetic keratoprostheses that emulate native corneas by the inclusion of biomolecules that support enhanced biointegration of the implant while reducing stromal melting and optic deposition .

properties

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3-benzamido-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42FNO8/c1-20(18-37-29(41)21-9-7-6-8-10-21)30(42)43-19-27(40)35-28(44-31(2,3)45-35)16-25-24-12-11-22-15-23(38)13-14-32(22,4)34(24,36)26(39)17-33(25,35)5/h6-10,13-15,20,24-26,28,39H,11-12,16-19H2,1-5H3,(H,37,41)/t20?,24-,25-,26-,28+,32-,33-,34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYPYYARYIIWJZ-CYEPYHPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)C23C(CC4C2(CC(C5(C4CCC6=CC(=O)C=CC65C)F)O)C)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)[C@@]23[C@@H](C[C@@H]4[C@@]2(C[C@@H]([C@]5([C@H]4CCC6=CC(=O)C=C[C@@]65C)F)O)C)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42FNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601026586
Record name Triamcinolone benetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triamcinolone benetonide

CAS RN

31002-79-6
Record name Triamcinolone benetonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31002-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triamcinolone benetonide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031002796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triamcinolone benetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triamcinolone benetonide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.829
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIAMCINOLONE BENETONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DXL8A82MI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
M Baeck, JA Chemelle, R Terreux, J Drieghe… - Contact …, 2009 - Wiley Online Library
Background: Corticosteroids may cause immediate or delayed hypersensitivity. In 1989, based on structural and clinical characteristics, we put forward a classification of corticosteroids …
Number of citations: 96 onlinelibrary.wiley.com
JK Kim, KB Myung, HI Kook - The Ewha Medical Journal, 1983 - synapse.koreamed.org
… 2) In contrast to prednisolone and triamcinolone acetonide, the effects of desoxymethasone, halcinonide, fluocinide, triamcinolone benetonide were evident, and the best of all was …
Number of citations: 5 synapse.koreamed.org
M Baeck, AN Goossens - Contact Dermatitis, 2009 - Wiley Online Library
… 56 Triamcinolone benetonide 0.1% eth 31002-79-6 42 … 7 F 40 Housewife Hands February 2004 Budesonide++, triamcinolone benetonide+ Nickel sulphate, cobalt chloride, fragrance …
Number of citations: 40 onlinelibrary.wiley.com
M Baeck, P De Potter, A Goossens - Journal of ocular …, 2011 - liebertpub.com
Aim: To study the clinical features and to identify the molecules responsible for contact-allergic reactions following ocular use of corticosteroid (CS) preparations. Design: Observational …
Number of citations: 28 www.liebertpub.com
M Baeck, A Goossens - Allergy, 2012 - Wiley Online Library
Background Although unexpected and paradoxical, allergic hypersensitivity to corticosteroids is a common finding, delayed‐type reactions being much more frequently encountered …
Number of citations: 41 onlinelibrary.wiley.com
S Voltolini, F Fumagalli - Eur Ann Allergy Clin Immunol, 2021 - researchgate.net
Background. Different clinical pictures are related to corticosteroids (CS) non immediate hypersensitivity and the frequency of these reactions can be underestimated. The classification …
Number of citations: 4 www.researchgate.net
KK Brar, DYM Leung - Annals of Allergy, Asthma & Immunology, 2018 - Elsevier
In patients with eczema that is difficult to manage, it is important to consider the possibility that these patients are allergic to the topical medications or emollients being used to manage …
Number of citations: 9 www.sciencedirect.com
M Baeck, JA Chemelle, A Goossens, JF Nicolas… - Allergy, 2011 - Wiley Online Library
… except* Amcinonide Desonide*Fluchloronide Flumoxonide Flunisolide Fluocinolone acetonide Fluocinonide Halcinonide*Triamcinolone acetonide Triamcinolone benetonide …
Number of citations: 85 onlinelibrary.wiley.com
C Pinto, CA Barone, G Girolomoni, EG Russi… - The …, 2011 - academic.oup.com
Background. Cetuximab was demonstrated by clinical trials to improve response rate and survival of patients with metastatic and nonresectable colorectal cancer or carcinoma of the …
Number of citations: 136 academic.oup.com
A Panusa, M Ottaviani, M Picardo, E Camera… - Analyst, 2004 - pubs.rsc.org
… Triamcinolone (TRI), triamcinolone-16,21-acetonide (ACE), triamcinolone-16,21-diacetate (DIA), were purchased from Sigma (Milan, Italy); triamcinolone benetonide (BEN) from Bristol-…
Number of citations: 17 pubs.rsc.org

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